2-methyl-N-(pyridin-4-ylmethyl)benzamide

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

This specific 2-methyl isomer delivers an IC50 of 8.7 μM, providing over 3-fold greater potency than the 4-methyl analog (29.1 μM) in enzyme inhibition assays. Such quantifiable SAR difference makes it non-substitutable for reproducible kinase targeting, PDE4A inhibition (1.44 μM benchmark), and GLUT1 modulator development. Its moderate XLogP of 1.4 offers a less lipophilic alternative, aiding solubility optimization. Procure this exact substitution pattern to ensure assay consistency and valid SAR interpretation.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 64095-81-4
Cat. No. B6616349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(pyridin-4-ylmethyl)benzamide
CAS64095-81-4
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC2=CC=NC=C2
InChIInChI=1S/C14H14N2O/c1-11-4-2-3-5-13(11)14(17)16-10-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,16,17)
InChIKeyMDZCCUAYVWYPBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-(pyridin-4-ylmethyl)benzamide (CAS 64095-81-4): Baseline Characteristics for Research Procurement


2-Methyl-N-(pyridin-4-ylmethyl)benzamide (CAS 64095-81-4) is a small-molecule benzamide derivative characterized by a 2-methyl substitution on the benzene ring and a pyridin-4-ylmethyl amide moiety . This compound is primarily utilized as a chemical probe and fragment hit in medicinal chemistry, particularly within structure-activity relationship (SAR) studies targeting kinases and other enzyme classes [1]. Its structural scaffold serves as a foundational building block for the development of dual MNK1/2 inhibitors and GLUT1 modulators [2].

Procurement Advisory: Why Generic Benzamide Analogs Cannot Replace 2-Methyl-N-(pyridin-4-ylmethyl)benzamide (CAS 64095-81-4)


Scientific and industrial users cannot freely interchange 2-methyl-N-(pyridin-4-ylmethyl)benzamide with its unsubstituted or differently substituted analogs due to profound differences in target engagement and functional activity. Even minor modifications to the benzamide ring—such as changing the position or nature of the methyl group—result in orders-of-magnitude variations in enzyme inhibitory potency [1]. For instance, data from SAR studies demonstrate that the 2-methyl isomer exhibits an IC50 of 8.7 μM, while the 3-methyl and 4-methyl regioisomers display significantly reduced activity at 14.8 μM and 29.1 μM, respectively [1]. Such quantitative disparities confirm that substitution pattern is a critical determinant of biochemical function, making this specific compound non-interchangeable with its close structural relatives in any assay requiring reproducible and interpretable results.

Quantitative Differentiation Guide for 2-Methyl-N-(pyridin-4-ylmethyl)benzamide (CAS 64095-81-4) vs. Closest Analogs


Enzyme Inhibitory Potency vs. Positional Isomers: 3.4-Fold Superiority of 2-Methyl over 4-Methyl Analog

In a comparative enzyme inhibition assay, the 2-methyl-N-(pyridin-4-ylmethyl)benzamide scaffold demonstrated an IC50 of 8.7 ± 0.7 μM. This activity is substantially greater than that of the 3-methyl (14.8 ± 5.0 μM) and 4-methyl (29.1 ± 3.8 μM) regioisomers [1]. The quantified difference between the 2-methyl and 4-methyl isomers is a 3.4-fold improvement in potency, underscoring the critical nature of the substitution pattern for maintaining biological activity.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

GLUT1 Inhibitory Activity: A Target Engagement Profile Distinct from Antipsychotic Analog Picobenzide

While the close analog picobenzide (3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide, CAS 51832-87-2) has been characterized as an antipsychotic agent [1], the 2-methyl isomer exhibits a distinct target engagement profile. As part of a broader class of substituted benzamides, this compound is implicated as a GLUT1 inhibitor [2]. Although direct, head-to-head quantitative data for the target compound against GLUT1 is not available in the literature, class-level inference from patents indicates that related N-(pyridin-4-ylmethyl)benzamides modulate GLUT1 activity [2]. This divergence in reported applications—antipsychotic vs. glucose transport modulation—suggests that the specific substitution pattern on the benzamide ring dictates target selectivity.

Cancer Metabolism GLUT1 Inhibition Chemical Probe

PDE4A Inhibitory Activity: Baseline Potency Data for Phosphodiesterase Screening

This compound has been evaluated for its inhibitory activity against phosphodiesterase type 4A (PDE4A), a target relevant to inflammatory diseases. The assay measured an IC50 of 1.44 μM (1440 nM) against recombinant human PDE4A [1]. This quantitative data provides a crucial baseline for researchers investigating PDE4 inhibition and allows for a direct comparison with other known PDE4 inhibitors, which can exhibit potencies ranging from nanomolar to micromolar.

Phosphodiesterase Inhibition Inflammation Screening

Physical Property: XLogP of 1.4 Distinguishes Lipophilicity from More Hydrophobic Analogs

The calculated partition coefficient (XLogP) for 2-methyl-N-(pyridin-4-ylmethyl)benzamide is 1.4 [1]. This value is notably lower than that of its 3,5-dimethyl analog, picobenzide (CAS 51832-87-2), which has a molecular weight of 240.3 g/mol and a higher predicted lipophilicity due to the additional methyl group. The lower lipophilicity of the 2-methyl isomer may translate to improved aqueous solubility and a different ADME profile, making it a more suitable candidate for certain in vitro assays or as a starting point for lead optimization programs where excessive lipophilicity is a concern.

Physicochemical Properties Drug Discovery ADME

Recommended Research Applications for 2-Methyl-N-(pyridin-4-ylmethyl)benzamide (CAS 64095-81-4) Based on Differential Evidence


Structure-Activity Relationship (SAR) Probe for Enzyme Inhibition Studies

This compound is ideally suited as a key reference compound in SAR campaigns focused on optimizing enzyme inhibitors. The direct head-to-head quantitative data showing a 3.4-fold difference in IC50 between the 2-methyl and 4-methyl isomers [1] makes it an invaluable tool for probing the steric and electronic requirements of the target enzyme's binding pocket. Researchers can use this compound to calibrate their assays and understand the potency baseline for the benzamide scaffold.

Chemical Starting Point for GLUT1 Modulator Development

For research groups investigating cancer metabolism or glucose transport, this compound serves as a foundational scaffold for developing GLUT1 modulators. Its inclusion in patent filings as part of a class of substituted benzamides with GLUT1 inhibitory activity [2] differentiates it from analogs like picobenzide, which are associated with CNS pharmacology [3]. This provides a clear, target-specific rationale for its use over other benzamide derivatives.

PDE4A Assay Calibration and Benchmarking

The established IC50 of 1.44 μM against recombinant human PDE4A [4] allows this compound to be used as a benchmark control in phosphodiesterase inhibition assays. It can be employed to validate assay conditions, compare the potency of novel PDE4 inhibitors, or serve as a reference standard in high-throughput screening campaigns.

Physicochemical Property Comparator in ADME Optimization Studies

Due to its distinct XLogP of 1.4 [5], this compound can be strategically used in medicinal chemistry programs to investigate the impact of lipophilicity on drug-like properties. It provides a less lipophilic alternative to the 3,5-dimethyl analog (picobenzide) and can be utilized in studies aimed at improving solubility or reducing metabolic clearance, offering a quantifiable advantage in property-based drug design.

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